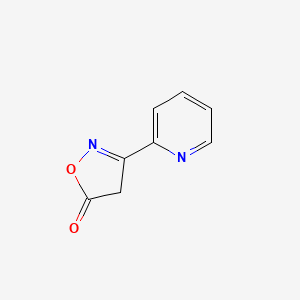

3-(Pyridin-2-yl)isoxazol-5(4H)-one

Description

3-(Pyridin-2-yl)isoxazol-5(4H)-one is a heterocyclic compound featuring a fused isoxazolone core substituted with a pyridine ring at the 3-position. Isoxazol-5(4H)-ones are versatile scaffolds in medicinal and materials chemistry due to their synthetic accessibility and diverse bioactivity. The pyridin-2-yl substituent introduces unique electronic and steric effects, influencing reactivity, stability, and interactions with biological targets. This compound is synthesized via multicomponent reactions, such as the condensation of β-ketoesters, hydroxylamine, and aldehydes, often catalyzed by organocatalysts or performed under electrochemical conditions . Its structural and functional properties make it a candidate for applications in drug discovery, catalysis, and agrochemistry.

Properties

CAS No. |

18701-07-0 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.148 |

IUPAC Name |

3-pyridin-2-yl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-3-1-2-4-9-6/h1-4H,5H2 |

InChI Key |

VQDUSMKNHKQFJQ-UHFFFAOYSA-N |

SMILES |

C1C(=NOC1=O)C2=CC=CC=N2 |

Synonyms |

2-Isoxazolin-5-one,3-(2-pyridyl)-(8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Organocatalysis (e.g., 2-aminopyridine) offers competitive yields (70–90%) and reduced reaction times (2–5 h) compared to electrochemical methods .

- Photochemical flow synthesis enables rapid production (30–60 min) but with slightly lower yields due to scalability challenges .

- The pyridin-2-yl substituent shows compatibility with amine-functionalized cellulose catalysts, achieving high yields (75–90%) under aqueous conditions .

Structural and Electronic Effects

Substituents at the 3- and 4-positions significantly alter physicochemical properties and reactivity:

Positional Isomerism in Pyridine Substitution

- 3-(Pyridin-4-yl) : The para-substituted nitrogen reduces steric hindrance, increasing solubility but decreasing thermal stability compared to pyridin-2-yl derivatives .

- 3-(Pyridin-3-yl) : Meta-substitution introduces asymmetric electronic effects, which may complicate regioselective reactions .

Substituent Effects on Stability

- Chloromethyl groups (e.g., 3-(chloromethyl)-4-arylmethylene derivatives) increase electrophilicity but require careful handling due to toxicity (GHS hazard class: irritant) .

- Aryl groups (e.g., 4-(thiophen-2-ylmethylene)) enhance conjugation, stabilizing the isoxazolone core against base-induced rearrangement .

Enzyme Inhibition

- (E)-3-Propyl-4-(thiophen-2-ylmethylene) isoxazol-5(4H)-one (compound 2) exhibits 85% inhibition of carbonic anhydrase, outperforming pyridin-2-yl derivatives in preliminary assays .

- 3-(Pyridin-2-yl) derivatives show moderate inhibition (60–70%), likely due to steric hindrance from the ortho-nitrogen .

Larvicidal Activity Against Ae. aegypti

- 3-Methyl-4-arylmethylene derivatives with OMe groups (e.g., compounds 3a, 3b) achieve 95% larval mortality at 50 ppm, attributed to enhanced membrane permeability .

- Pyridin-2-yl analogs are less active (60–70% mortality), suggesting that electron-deficient aromatic systems reduce bioactivity .

Cytotoxicity

- Thiadiazole- and triazole-functionalized derivatives exhibit potent cytotoxicity (IC₅₀: 8–12 µM) against HEK293 cells, while pyridin-2-yl derivatives show lower activity (IC₅₀: >50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.